5,5,5-Trifluoro-2-methylpent-3-yn-2-ol

Medicinal chemistry Drug design Physicochemical profiling

5,5,5-Trifluoro-2-methylpent-3-yn-2-ol (CAS 407-56-7, molecular formula C₆H₇F₃O, MW 152.12 g/mol) is a tertiary propargyl alcohol bearing a terminal trifluoromethyl (CF₃) group on the alkyne moiety. It belongs to the class of CF₃-alkynyl alcohols, which are recognized as versatile intermediates for constructing fluorine-containing heterocycles, enzyme inhibitors, and functional materials.

Molecular Formula C6H7F3O
Molecular Weight 152.116
CAS No. 407-56-7
Cat. No. B2410053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoro-2-methylpent-3-yn-2-ol
CAS407-56-7
Molecular FormulaC6H7F3O
Molecular Weight152.116
Structural Identifiers
SMILESCC(C)(C#CC(F)(F)F)O
InChIInChI=1S/C6H7F3O/c1-5(2,10)3-4-6(7,8)9/h10H,1-2H3
InChIKeyIIOFWFJGDJXJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,5,5-Trifluoro-2-methylpent-3-yn-2-ol (CAS 407-56-7): Procuring a CF₃-Functionalized Propargyl Alcohol Building Block


5,5,5-Trifluoro-2-methylpent-3-yn-2-ol (CAS 407-56-7, molecular formula C₆H₇F₃O, MW 152.12 g/mol) is a tertiary propargyl alcohol bearing a terminal trifluoromethyl (CF₃) group on the alkyne moiety . It belongs to the class of CF₃-alkynyl alcohols, which are recognized as versatile intermediates for constructing fluorine-containing heterocycles, enzyme inhibitors, and functional materials. The combination of a tertiary alcohol and an electron-deficient CF₃-substituted alkyne in a single, low-molecular-weight scaffold creates a reactivity profile distinct from non-fluorinated propargyl alcohols such as 2-methyl-3-butyn-2-ol (CAS 115-19-5) .

Why 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol Cannot Be Replaced by Generic Non-Fluorinated Propargyl Alcohols


Substituting 5,5,5-trifluoro-2-methylpent-3-yn-2-ol with a non-fluorinated propargyl alcohol such as 2-methyl-3-butyn-2-ol fails on three fronts: (1) the CF₃ group increases lipophilicity by approximately one logP unit (logP 1.323 vs. 0.318), which is critical for membrane permeability in medicinal chemistry programs ; (2) the electron-withdrawing CF₃ substituent enhances the kinetic acidity of the propargylic C–H proton, enabling deprotonation by mild bases (e.g., NaOH) to generate allene intermediates—a reactivity pathway unavailable to non-fluorinated analogs under comparable conditions [1]; and (3) the CF₃-bearing alkyne serves as a direct precursor to CF₃-substituted heterocycles (pyrazoles, indenes, furans) that cannot be accessed from an unsubstituted alkyne without a separate, often low-yielding, trifluoromethylation step [2].

5,5,5-Trifluoro-2-methylpent-3-yn-2-ol: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Advantage Over Non-Fluorinated Analog 2-Methyl-3-butyn-2-ol

The trifluoromethyl group on 5,5,5-trifluoro-2-methylpent-3-yn-2-ol elevates its calculated logP to 1.323 , compared with an experimental logP of 0.318 for its direct non-fluorinated analog 2-methyl-3-butyn-2-ol (CAS 115-19-5) . This ~1.0 logP unit increase corresponds to an approximately 10-fold higher octanol-water partition coefficient, translating to significantly greater membrane permeability when the scaffold is incorporated into a bioactive molecule. This differentiation is critical in lead optimization where balancing lipophilicity governs oral bioavailability and CNS penetration.

Medicinal chemistry Drug design Physicochemical profiling

Oxidation Resistance of the CF₃-Alkynyl Alcohol Relative to the Phenyl-Substituted Analog

In a direct head-to-head study within the same publication, Sibous and Tipping demonstrated that 5,5,5-trifluoropent-3-yn-2-ol (the des-methyl secondary alcohol analog, 1a) does not yield the corresponding ketone upon attempted oxidation with pyridinium chlorochromate (PCC) or Na₂Cr₂O₇/H₂SO₄—reagents that normally oxidize secondary alcohols to ketones [1]. In contrast, the phenyl-substituted CF₃-propargyl alcohol (1b) is oxidizable, affording the diketone (CF₃C≡CCOCHPh)₂ in 41% yield with active MnO₂. Although the target compound bears a tertiary alcohol (inherently oxidation-resistant), this data demonstrates that the electron-withdrawing CF₃-alkyne unit deactivates the alcohol toward oxidation beyond what is expected from alcohol substitution pattern alone.

Synthetic methodology Alcohol oxidation Chemoselectivity

Enhanced Propargylic C–H Acidity Enabling Mild Allene Formation Versus Non-Fluorinated Propargyl Alcohols

The CF₃ group at the alkyne terminus renders the propargylic C–H proton sufficiently acidic to be abstracted by common bases such as NaOH and tertiary amines at or below room temperature, enabling direct conversion of CF₃-propargyl alcohols to allenyl tosylates and α-tosyloxy ketones [1]. By comparison, non-fluorinated propargyl alcohols require far stronger bases (e.g., organolithium reagents) for analogous deprotonation, and the resulting allene intermediates are less stabilized. While the target compound 5,5,5-trifluoro-2-methylpent-3-yn-2-ol lacks a propargylic C–H (tertiary alcohol carbon is fully substituted), its acetate or tosylate derivatives retain the acidic propargylic proton and participate in the same mild allene-forming manifold.

Allene chemistry C–H acidity Synthetic methodology

One-Step Synthesis of CF₃-Indenes via Zeolite-Catalyzed Reaction with Arenes

CF₃-propargyl alcohols of the general structure ArC≡CCH(OH)CF₃ react with arenes under the action of acidic HUSY zeolite CBV-720 at 100 °C for 1 hour to yield 3-aryl-1-CF₃-indenes in up to 83% isolated yield [1]. This transformation proceeds via a CF₃-propargyl-allenyl cation intermediate whose stability is directly attributable to the trifluoromethyl group. Non-fluorinated propargyl alcohols cannot access this cationic pathway with comparable efficiency, and the indene products lack the metabolically and conformationally significant CF₃ substituent. The target compound, as a tertiary CF₃-propargyl alcohol, can serve as a precursor to analogous CF₃-indene scaffolds following appropriate structural modification.

Heterocycle synthesis CF₃-indene Zeolite catalysis

Diazomethane Cycloaddition to CF₃-Pyrazoles: Direct Access to Trifluoromethylated Heterocycles

The acetate derivative of the des-methyl analog—2-acetoxy-5,5,5-trifluoropent-3-yne (2), prepared directly from 5,5,5-trifluoropent-3-yn-2-ol—undergoes facile 1,3-dipolar cycloaddition with diazomethane to afford 3-[(1′-acetoxy)ethyl]-4-trifluoromethylpyrazole (10a) and the corresponding N-methyl regioisomers (11a, 12a) [1]. The CF₃ group remains intact throughout the cycloaddition and is delivered directly into the pyrazole core. Non-fluorinated propargyl acetates would yield pyrazoles lacking the CF₃ substituent, which would require a separate, often inefficient, late-stage trifluoromethylation. The target compound, as a tertiary alcohol, can be similarly derivatized (e.g., acetylated) to participate in this cycloaddition manifold.

Click chemistry CF₃-pyrazole 1,3-Dipolar cycloaddition

Mitsunobu Redox Isomerization to (E)-α,β-Enones with High Stereoselectivity

CF₃-containing secondary propargylic alcohols undergo redox isomerization to (E)-α,β-enones with excellent E selectivity upon treatment with Mitsunobu reagents—tris(p-methoxyphenyl)phosphine (TMPP) and 1,1′-(azodicarbonyl)dipiperidine (ADDP)—in the presence of phenol [1]. This transformation occurs without transition-metal catalysts and tolerates both aromatic and alkyl substituents at the carbinol position. While the target compound is a tertiary alcohol and thus not a direct substrate for this specific Mitsunobu isomerization, its des-methyl secondary alcohol analogs (e.g., 5,5,5-trifluoropent-3-yn-2-ol) are competent substrates, and the target compound can be de-methylated or used to prepare secondary alcohol derivatives that enter this manifold.

Redox isomerization Stereoselective synthesis α,β-Enones

5,5,5-Trifluoro-2-methylpent-3-yn-2-ol: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: CF₃-Pyrazole and CF₃-Indene Kinase Inhibitor Scaffolds

Research teams synthesizing kinase inhibitor libraries can employ 5,5,5-trifluoro-2-methylpent-3-yn-2-ol as a starting material for constructing CF₃-substituted pyrazole and indene cores. The acetate derivative undergoes 1,3-dipolar cycloaddition with diazomethane to deliver 4-trifluoromethylpyrazoles directly, while acid-catalyzed reaction with arenes yields 1-CF₃-indenes in up to 83% yield. Both heterocycle classes are privileged scaffolds in kinase inhibition (e.g., Nek2, CDK2), and the pre-installed CF₃ group enhances metabolic stability and target binding. [1][2]

Fragment-Based Drug Discovery (FBDD): Lipophilicity-Optimized Building Block

In fragment-based screening campaigns, 5,5,5-trifluoro-2-methylpent-3-yn-2-ol (logP 1.323) offers an approximately 10-fold higher lipophilicity than 2-methyl-3-butyn-2-ol (logP 0.318), making it the superior choice when membrane permeability is a design criterion. The tertiary alcohol provides a hydrogen-bond donor/acceptor anchor point for target engagement, while the CF₃-alkyne serves as a click chemistry handle (copper-catalyzed azide-alkyne cycloaddition) for fragment linking or bioconjugation. The enhanced lipophilicity also translates to improved passive permeability in cell-based assays.

Agrochemical Discovery: Trifluoromethylated Heterocycle Synthesis

The CF₃ group is a hallmark of modern agrochemicals (e.g., trifloxystrobin, fluazifop). 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol provides a direct entry to CF₃-furans (DABCO-catalyzed, up to 98% yield from related substrates), CF₃-pyrazoles, and CF₃-isoxazoles via cycloaddition chemistry. The compound's enhanced propargylic C–H acidity (when derivatized as an acetate or tosylate) enables allene formation under mild, scalable conditions using inexpensive bases, facilitating process chemistry scale-up compared to routes requiring strong bases or transition metals. [1][3]

Chemical Biology: Metabolic Stability Probe and Covalent Inhibitor Warhead

The CF₃-alkyne moiety serves a dual purpose in chemical biology: it acts as a metabolic soft spot reporter (the CF₃ group is inert to oxidative metabolism, contrasting with methyl groups that undergo CYP450-mediated hydroxylation) and as a latent electrophile for covalent inhibitor design. The tertiary alcohol resists oxidation under standard conditions, allowing selective functionalization of the alkyne terminus (Sonogashira coupling, click chemistry) without alcohol protection. This stability simplifies synthetic routes to activity-based probes and covalent ligands targeting cysteine or serine hydrolases. [1][2]

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